(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

Descripción

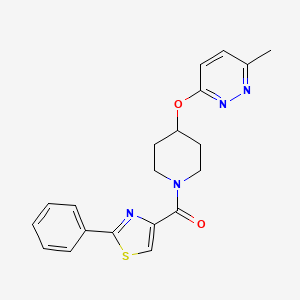

The compound "(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone" is a structurally complex molecule featuring a piperidin-1-yl core linked to a 6-methylpyridazine ring via an ether bond and a 2-phenylthiazole group via a ketone bridge.

Propiedades

IUPAC Name |

[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-14-7-8-18(23-22-14)26-16-9-11-24(12-10-16)20(25)17-13-27-19(21-17)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSCNIINYHUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and molecular weight:

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O2S |

| Molecular Weight | 317.4 g/mol |

| CAS Number | 2034439-18-2 |

The structure features a piperidine ring substituted with a pyridazinyl ether and a thiazole moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with specific biological targets, including enzymes and receptors involved in inflammatory pathways. The presence of the thiazole and piperidine groups suggests potential interactions with various protein targets, possibly influencing signaling pathways related to inflammation and cell proliferation.

Antiinflammatory Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may inhibit the activity of lipoxygenases (LOXs), enzymes implicated in the production of inflammatory mediators. For instance, lipoxygenase inhibition has been linked to reduced levels of leukotrienes, which are significant in inflammatory responses .

Anticancer Potential

The structural characteristics of this compound indicate potential anticancer activity. Compounds with similar scaffolds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth factors.

Neuroprotective Effects

There are indications that this compound might also possess neuroprotective properties, potentially through the modulation of oxidative stress pathways. Neurodegenerative diseases often involve oxidative damage, and compounds that can mitigate this effect may be beneficial .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce the proliferation of certain cancer cell lines. For example, studies have reported a dose-dependent decrease in cell viability in human breast cancer cells when treated with this compound.

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound. In a study involving mice with induced inflammatory conditions, administration of this compound resulted in decreased markers of inflammation and improved clinical outcomes compared to control groups .

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, (4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone can serve as an intermediate for the development of more complex molecules. Its piperidine and thiazole components allow for various substitution reactions that can lead to the formation of new derivatives with potentially enhanced properties.

Synthetic Routes:

The synthesis typically involves multi-step reactions, including:

- Formation of the Piperidine Ring: Cyclization from suitable precursors.

- Introduction of the Thiazole Moiety: Nucleophilic substitution methods.

These synthetic strategies are crucial for developing compounds with specific biological activities.

Biology

In biological research, this compound is investigated for its interactions with key biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may exhibit significant biological activity, potentially modulating enzyme functions or receptor interactions.

Biological Activity Insights:

Research indicates that compounds with similar structures have shown promise in various biological contexts, including:

| Activity Type | Potential Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Antitumor | Induction of apoptosis in cancer cells |

| Neuroprotective | Protection against neurodegenerative diseases |

Medicine

The medicinal applications of this compound are particularly noteworthy. Compounds with similar frameworks are often explored for their pharmacological properties, including:

Potential Therapeutic Uses:

Research has suggested possible applications in treating conditions such as:

- Cancer: Targeting specific pathways involved in tumor growth.

- Infection: Developing new antimicrobial agents against resistant strains.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of related compounds in various therapeutic areas. For example:

-

Antimicrobial Studies: A study demonstrated that derivatives similar to this compound exhibited significant activity against multiple bacterial strains, indicating its potential as an antimicrobial agent.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 10 µg/mL Compound B S. aureus 5 µg/mL - Antitumor Activity: Another study focused on the cytotoxic effects of thiazole derivatives, revealing that certain modifications led to enhanced apoptosis in cancer cell lines.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound can be compared to analogs in the arylpiperazine/piperidine class, such as those described in . Key structural variations and their implications are outlined below:

Core Heterocyclic Modifications

- Piperidine vs. Piperazine: The target compound uses a piperidine ring, which has one nitrogen atom, whereas analogs like compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) employ a piperazine ring (two nitrogen atoms).

- Ether vs. Ketone Linkages : The ether bond in the target compound (linking piperidine to pyridazine) may confer greater metabolic stability compared to ketone-linked analogs like compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one), where ketones are prone to enzymatic reduction .

Aromatic Substituent Effects

- Pyridazine vs. Phenyl/Thiophene : The 6-methylpyridazine ring in the target compound is electron-deficient due to adjacent nitrogen atoms, which may enhance hydrogen bonding with biological targets. In contrast, compound 21 uses a trifluoromethylphenyl group, which increases lipophilicity and metabolic resistance but may reduce polar interactions .

- Thiazole vs. This could improve aqueous solubility but reduce membrane permeability .

Physicochemical and Pharmacokinetic Properties

Q & A

Basic: What are the established synthetic routes for (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone?

Answer:

The synthesis typically involves modular coupling of the piperidine, pyridazine, and thiazole moieties. Key steps include:

- Piperidine functionalization : Introduction of the 6-methylpyridazin-3-yloxy group via nucleophilic substitution or Mitsunobu reaction (e.g., using 6-methylpyridazin-3-ol and a protected piperidin-4-ol derivative) .

- Methanone linkage : Coupling the functionalized piperidine with 2-phenylthiazole-4-carboxylic acid using carbodiimide-based reagents (e.g., HBTU or DCC) to form the methanone bridge .

- Purification : Column chromatography (silica gel or reverse-phase) and recrystallization to achieve >95% purity .

Table 1 : Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperidine functionalization | 6-Methylpyridazin-3-ol, DIAD, PPh₃, THF | 75–85 | |

| Methanone coupling | HBTU, DIPEA, DMF | 68–80 |

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Standard characterization includes:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the pyridazine and thiazole substituents. Key signals include the piperidine protons (δ 3.0–4.0 ppm) and aromatic protons from the thiazole (δ 7.2–8.1 ppm) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) for molecular weight validation and HPLC (C18 column, CH₃CN/H₂O gradient) to assess purity (>95%) .

- X-ray crystallography : For resolving stereochemical ambiguities, as demonstrated in structurally related piperidinyl methanones .

Basic: What biological targets or mechanisms are associated with this compound?

Answer:

While direct data on this compound is limited, structurally related piperidinyl methanones exhibit:

- Retinol-binding protein (RBP4) antagonism : Demonstrated in preclinical studies for metabolic disorders .

- CNS receptor modulation : Piperidine-thiazole hybrids show affinity for neuronal receptors (e.g., sigma-1 or dopamine receptors) in positron emission tomography (PET) ligand studies .

- Kinase inhibition : Thiazole moieties in similar compounds inhibit kinases like PI3Kα, suggesting potential oncology applications .

Advanced: How can reaction yields be optimized for the methanone coupling step?

Answer:

Yield optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd for Suzuki coupling) improve efficiency in aryl-aryl bond formation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Maintaining 0–5°C during coupling reduces side reactions (e.g., epimerization) .

- Protecting groups : Use of tert-butoxycarbonyl (Boc) on the piperidine nitrogen prevents undesired nucleophilic attacks .

Table 2 : Yield Optimization Case Study

| Condition | Yield (%) |

|---|---|

| HBTU, DMF, RT | 68 |

| HATU, DCM, 0°C | 80 |

| EDCI/HOBt, THF | 72 |

Advanced: How should structure-activity relationship (SAR) studies address contradictory bioactivity data in analogs?

Answer:

Contradictions often arise from minor structural variations. Methodological approaches include:

- Systematic substituent scanning : Compare analogs with incremental changes (e.g., methyl vs. methoxy groups on pyridazine) to isolate key pharmacophores .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain potency differences .

- Biological assay validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Example : A methyl group at the pyridazine 6-position (as in the target compound) may enhance metabolic stability compared to chloro or methoxy analogs, explaining divergent in vivo results .

Advanced: How to resolve discrepancies in pharmacokinetic (PK) data across preclinical studies?

Answer:

Conflicting PK data can arise from formulation or species-specific metabolism. Strategies include:

- Comparative PK profiling : Conduct parallel studies in multiple species (e.g., rat vs. dog) with matched formulations (e.g., PEG-400 vs. aqueous suspensions) .

- Metabolite identification : LC-MS/MS to detect species-specific metabolites (e.g., cytochrome P450-mediated oxidation of the thiazole ring) .

- Protein binding assays : Assess plasma protein binding differences using equilibrium dialysis, as free fraction impacts efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.